

M190S: Unraveling a Potential Caspase Inhibitor

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Compound of Interest

Compound Name: M190S

Cat. No.: B12380032

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Initial investigations into the compound designated **M190S** have not yielded public scientific data identifying it as a known caspase inhibitor. Extensive searches of available biochemical and pharmacological literature did not reveal any compound with this identifier linked to caspase inhibition or apoptosis-related research.

This suggests that **M190S** may be a novel, yet-to-be-published compound, an internal designation within a research entity not disclosed to the public, or potentially an incorrect identifier. Without accessible experimental data, a direct comparison of **M190S** to other established caspase inhibitors is not feasible at this time.

To provide a valuable resource for researchers in the field, this guide will instead focus on a comparative overview of well-characterized and widely used caspase inhibitors, outlining their properties and the experimental protocols used to evaluate them. This will serve as a framework for the potential future evaluation of novel compounds like **M190S**.

A Comparative Landscape of Known Caspase Inhibitors

Caspase inhibitors are invaluable tools in apoptosis research and are being actively investigated as therapeutic agents for a range of diseases. They are broadly categorized into pan-caspase inhibitors, which target a wide range of caspases, and specific inhibitors that target individual caspase enzymes.

Inhibitor	Type	Mechanism of Action	Target Caspases	Potency (IC50/Ki)
Z-VAD-FMK	Pan-Caspase	Irreversible, covalent modification of active site	Broad spectrum	Varies by caspase, typically in the nanomolar to low micromolar range.
Emricasan (IDN-6556)	Pan-Caspase	Irreversible, covalent modification of active site	Broad spectrum, with high affinity for caspases-1, -3, -7, -8, and -9	Potent, with Ki values in the sub-nanomolar to low nanomolar range for various caspases.
Ac-DEVD-CHO	Specific (Caspase-3/7)	Reversible, competitive aldehyde inhibitor	Primarily Caspase-3 and Caspase-7	Potent inhibitor of Caspase-3 (Ki = 0.23 nM) and Caspase-7 (Ki = 1.6 nM).
Z-IETD-FMK	Specific (Caspase-8)	Irreversible, covalent modification of active site	Primarily Caspase-8	Selective for Caspase-8, with IC50 values typically in the nanomolar range.
Z-LEHD-FMK	Specific (Caspase-9)	Irreversible, covalent modification of active site	Primarily Caspase-9	Selective for Caspase-9, with IC50 values typically in the nanomolar range.

Table 1. Comparison of Common Caspase Inhibitors. This table summarizes the key characteristics of several widely used caspase inhibitors, providing a basis for comparing their

biochemical and cellular activities.

Experimental Protocols for Evaluating Caspase Inhibitors

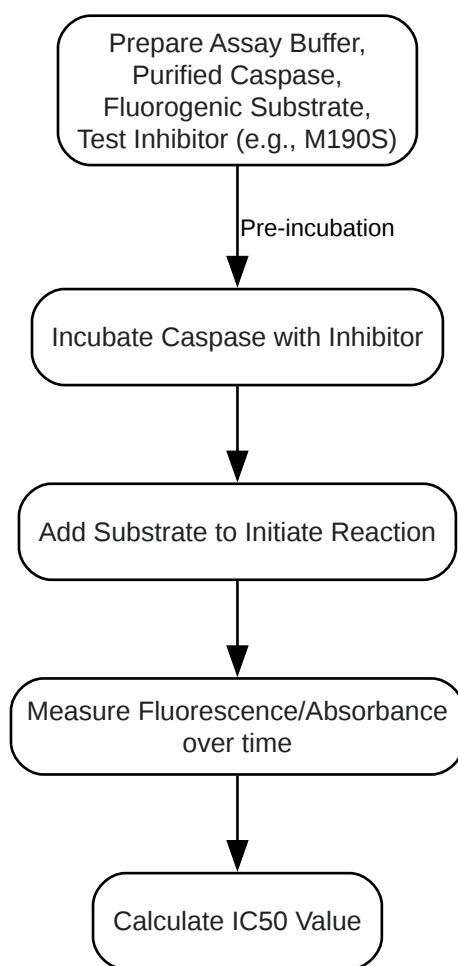
The characterization of a novel caspase inhibitor like **M190S** would involve a series of standardized in vitro and cell-based assays.

In Vitro Caspase Activity Assay

This assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified caspase.

Principle: A specific fluorogenic or colorimetric substrate for a particular caspase is incubated with the purified enzyme in the presence and absence of the test inhibitor. The cleavage of the substrate by the active caspase releases a fluorescent or colored molecule, which can be quantified. A reduction in the signal in the presence of the inhibitor indicates its inhibitory activity.

Workflow:



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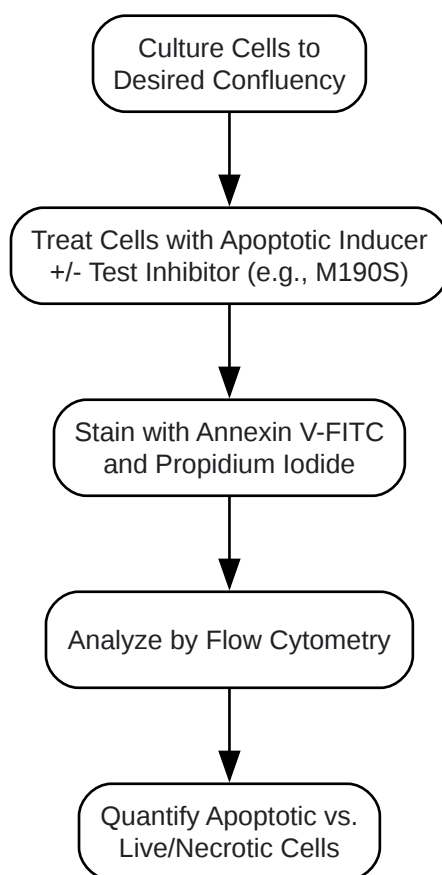
Figure 1. Workflow for in vitro caspase activity assay.

Cell-Based Apoptosis Assay

This assay assesses the ability of an inhibitor to protect cells from apoptosis induced by a specific stimulus.

Principle: Cells are treated with an apoptosis-inducing agent (e.g., staurosporine, TNF- α) in the presence or absence of the test inhibitor. Apoptosis is then measured using various methods, such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, or by measuring the activity of executioner caspases (caspase-3/7) within the cells.

Workflow:

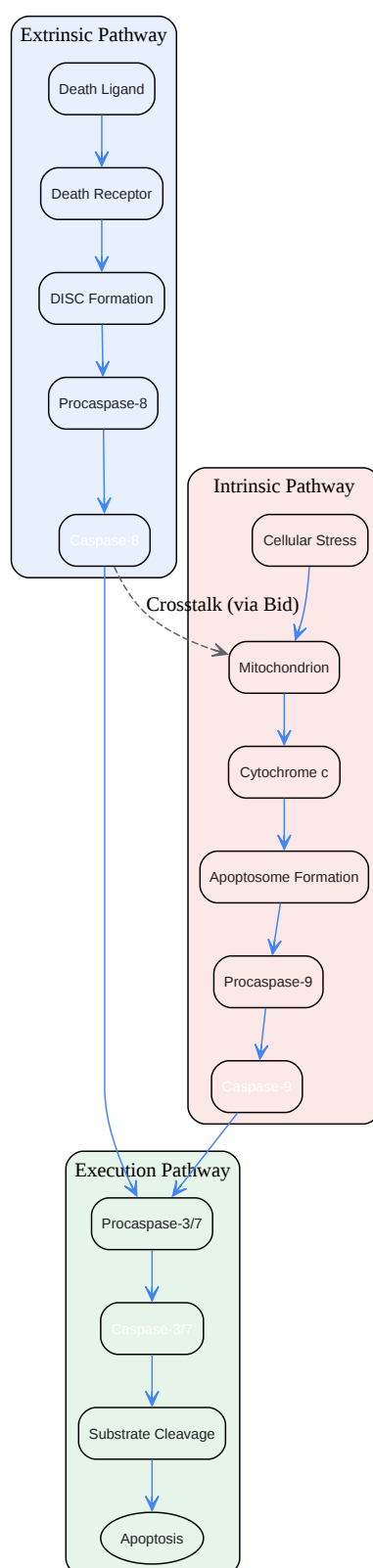


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Figure 2. Workflow for cell-based apoptosis assay.

Signaling Pathways in Apoptosis

Understanding the points of intervention for caspase inhibitors requires knowledge of the apoptotic signaling cascades.



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Figure 3. Simplified overview of apoptotic signaling pathways.

This diagram illustrates the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways of apoptosis, converging on the activation of executioner caspases. Caspase inhibitors can be designed to target initiator caspases (e.g., Caspase-8, Caspase-9) or executioner caspases (e.g., Caspase-3, Caspase-7).

Conclusion

While the identity of **M190S** as a caspase inhibitor remains to be elucidated from public data, the framework for its evaluation and comparison against established inhibitors is well-defined. The provided tables, experimental workflows, and pathway diagrams offer a comprehensive guide for researchers and drug development professionals to understand the landscape of caspase inhibition and to characterize novel therapeutic candidates in this critical area of study. Further investigation into the chemical structure and biological activity of **M190S** is warranted to place it within this comparative context.

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